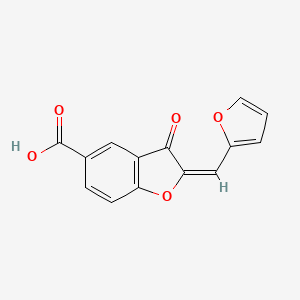

2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid

Description

Historical Context and Discovery Timeline

The exploration of benzofuran derivatives dates to 1870, when William Henry Perkin first synthesized the benzofuran core through condensation reactions. However, this compound emerged much later, with its initial characterization appearing in chemical databases in the early 21st century. The compound’s entry into PubChem in 2007 marked its formal recognition, though synthetic routes to analogous benzofuran-carboxylic acid hybrids were under development by the 1990s. Advances in catalytic cyclization and functionalization techniques enabled the efficient construction of its intricate framework, which combines a dihydrobenzofuran core with a furan-derived exocyclic double bond.

Structural Classification Within Benzofuran Derivatives

This compound belongs to the 2,3-dihydrobenzofuran subclass, distinguished by a partially saturated furan ring fused to a benzene moiety. Key structural features include:

| Structural Feature | Position | Role in Reactivity and Properties |

|---|---|---|

| Furan-2-ylmethylene group | C2 | Enhances conjugation and π-orbital overlap |

| Ketone group | C3 | Participates in keto-enol tautomerism |

| Carboxylic acid moiety | C5 | Improves solubility and binding affinity |

The furan-2-ylmethylene substituent introduces stereoelectronic effects, while the carboxylic acid group facilitates hydrogen bonding and salt formation. Compared to simpler benzofurans like 2,3-dihydrobenzofuran-5-carboxylic acid (C₉H₈O₃), this compound’s extended conjugation system broadens its ultraviolet-visible absorption profile, making it relevant for optoelectronic applications.

Significance in Heterocyclic Chemistry Research

Benzofuran derivatives are pivotal in drug discovery due to their prevalence in bioactive natural products and pharmaceuticals. The carboxylic acid group in this compound enhances its potential as a pharmacophore, as seen in related benzofuran-carboxylic acids that inhibit carbonic anhydrase IX—a cancer-associated enzyme. For instance, derivatives such as 9b and 9f exhibit submicromolar inhibition (Kᵢ = 0.56–0.91 μM) by coordinating the enzyme’s zinc ion via their carboxylate groups. Additionally, the compound’s fused heterocyclic system serves as a template for synthesizing polycyclic architectures via Diels-Alder reactions or photochemical cycloadditions.

Properties

Molecular Formula |

C14H8O5 |

|---|---|

Molecular Weight |

256.21 g/mol |

IUPAC Name |

(2E)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-5-carboxylic acid |

InChI |

InChI=1S/C14H8O5/c15-13-10-6-8(14(16)17)3-4-11(10)19-12(13)7-9-2-1-5-18-9/h1-7H,(H,16,17)/b12-7+ |

InChI Key |

GKDNPUPNRKFTER-KPKJPENVSA-N |

Isomeric SMILES |

C1=COC(=C1)/C=C/2\C(=O)C3=C(O2)C=CC(=C3)C(=O)O |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid typically involves the condensation of furan-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid, 2-(furan-2-ylmethylene)-3-hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid, and various substituted furan derivatives.

Scientific Research Applications

2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between the target compound and similar derivatives:

Key Differences in Pharmacological Activity

Enzyme Inhibition :

- The PTP1B inhibitor () shares a furan-linked aromatic system but incorporates a thiazolopyrimidine scaffold, enhancing its specificity for protein tyrosine phosphatase inhibition. The chlorine and carboxylic acid substituents likely improve target binding .

- In contrast, H5-34 () demonstrates antibacterial activity via YycG′ kinase inhibition, attributed to its 4-fluoro-phenyl and thiazolopyrimidine moieties .

- Natural vs. Synthetic Origins: Anodendroic acid () is structurally simpler, lacking the furan-2-ylmethylene group. Isolated from marine sponges and plants, its bioactivity may relate to antioxidant properties, unlike the synthetic target compound .

- Ethyl ester derivatives () exhibit reduced polarity compared to carboxylic acids, altering pharmacokinetics (e.g., increased oral bioavailability) .

Physicochemical Properties

- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., H5-34).

- Steric Effects : Bulky substituents like the octyl chain in may hinder diffusion through biological membranes, whereas the planar furan-2-ylmethylene group in the target compound could facilitate π-π stacking with enzymes.

Biological Activity

2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid is a complex organic compound characterized by its unique structural features, including a furan ring and a benzofuran moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 218.21 g/mol. The compound features:

- Furan ring : A five-membered aromatic ring contributing to its reactivity.

- Benzofuran moiety : Enhances biological activity through structural complexity.

- Carboxylic acid group : Imparts solubility and potential for hydrogen bonding.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound was tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Pseudomonas aeruginosa | 12 | 100 |

The results indicate that the compound exhibits stronger inhibitory effects against Staphylococcus aureus, likely due to differences in cell wall structure which influence susceptibility to the compound's action .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was evaluated against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HepG2 | 30 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The furan and benzofuran rings are believed to facilitate binding with enzymes and receptors involved in various biological processes. For example:

- Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways, disrupting cellular functions.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.

Case Studies

Several case studies have evaluated the biological activity of similar compounds with furan and benzofuran structures:

- Antimicrobial Studies : A study on benzofuran derivatives indicated that modifications in the furan ring significantly enhanced antimicrobial properties against resistant bacterial strains .

- Anticancer Research : Research on related compounds demonstrated that structural variations influenced their potency against cancer cells, suggesting a structure–activity relationship that could be further explored for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.